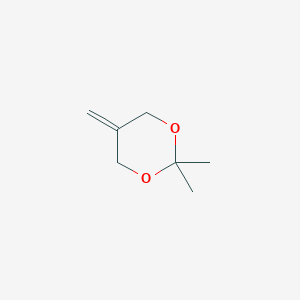

2,2-dimethyl-5-methylidene-1,3-dioxane

Description

2,2-Dimethyl-5-methylidene-1,3-dioxane is a six-membered cyclic acetal characterized by a 1,3-dioxane backbone with methyl substituents at the 2-positions and a methylidene (CH₂=) group at position 3. This compound’s structure confers unique conformational and electronic properties, influencing its reactivity and applications. The equatorial orientation of substituents on the 1,3-dioxane ring is a critical feature, as observed in analogous compounds like 2,2-dimethyl-5-triphenylmethyl-1,3-dioxane, where bulky groups preferentially occupy equatorial positions to minimize steric strain .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,2-dimethyl-5-methylidene-1,3-dioxane |

InChI |

InChI=1S/C7H12O2/c1-6-4-8-7(2,3)9-5-6/h1,4-5H2,2-3H3 |

InChI Key |

CZYIDMJZUDXWET-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(=C)CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-5-methylidene-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction leads to the formation of Meldrum’s acid, which can then be further modified to obtain 2,2-dimethyl-5-methylidene-1,3-dioxane.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-methylidene-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted dioxanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane-4,6-dione derivatives, while reduction can produce dioxan-5-ol derivatives .

Scientific Research Applications

2,2-Dimethyl-5-methylidene-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives are explored for their potential use as pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-methylidene-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which play a crucial role in its biological and chemical activities. The pathways involved include the formation of stable intermediates and the stabilization of transition states during reactions .

Comparison with Similar Compounds

Thermal Decomposition Behavior

Computational studies on 5-nitro-5-R-1,3-dioxane derivatives (R = H, CH₃, Br) reveal that substituents at position 5 significantly alter thermal decomposition pathways and kinetics. For R = CH₃ (5-methyl-5-nitro-1,3-dioxane), the methyl group lowers the activation free energy (ΔG‡) by stabilizing transition states, resulting in an 80-fold increase in decomposition rate in DMSO compared to the gas phase. In contrast, bromine (R = Br) provides minimal solvent stabilization .

Table 1: Activation Free Energies (ΔG‡, kJ·mol⁻¹) for Thermal Decomposition

| Substituent (R) | Gas Phase | DMSO Solution |

|---|---|---|

| H | 297.7 | 204.7 |

| CH₃ | 215.4 | 187.2 |

| Br | 230.1 | 229.8 |

Data derived from M06-2X/6-311+G(d,p) calculations

Physicochemical and Functional Properties

Table 2: Hydrophobic Equivalence of 1,3-Dioxane Derivatives

| Compound Class | Hydrophobic Effect Equivalent |

|---|---|

| 5-Methyl-1,3-dioxane moiety | 3 oxyethylene groups |

| Alkyl chain (-CH₂-) | 2 methylene groups |

Adapted from Sokołowski et al. (1992)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.